molecular formula C19H21NO3S B2701463 methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate CAS No. 882316-36-1

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate

Cat. No.: B2701463
CAS No.: 882316-36-1
M. Wt: 343.44
InChI Key: MBIRVMDTBKQGGA-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4,5-dimethyl-substituted thiophene core, a methyl ester at position 3, and an amide-linked 5,6,7,8-tetrahydronaphthalene moiety at position 2. This structure combines lipophilic (tetrahydronaphthalene) and polar (amide, ester) functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-11-12(2)24-18(16(11)19(22)23-3)20-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIRVMDTBKQGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(CCCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride and an aromatic compound.

    Coupling of the Two Moieties: The final step involves coupling the thiophene ring with the tetrahydronaphthalene moiety through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate (Target) C₂₀H₂₃NO₃S 365.47 (calculated) 5,6,7,8-Tetrahydronaphthalene-2-amido, methyl ester Thiophene
Methyl 4,5-dimethyl-2-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylcarbonyl)hydrazino]carbothioyl}amino)thiophene-3-carboxylate C₁₉H₂₃N₃O₃S₃ 437.59 Cyclohepta[b]thiophen-2-ylcarbonyl hydrazino-carbothioyl Thiophene
Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate C₁₈H₂₁NO₃S₂ 363.49 (calculated) 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonylamino Thiophene
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₉H₁₈N₂O₃S ~354–400 (varies by substituent) Cyanoacrylamido, substituted phenyl Thiophene

Key Observations :

  • The target compound’s tetrahydronaphthalene substituent provides a bicyclic, non-sulfur-containing aromatic system, distinct from tetrahydrobenzothiophene () or cyclohepta[b]thiophene (), which include sulfur in their fused rings.
  • Compounds with cyanoacrylamido groups () exhibit extended conjugation, which may enhance UV absorption or redox activity, relevant for antioxidant applications .

Comparison with Analogs :

  • : Synthesis involves multi-step functionalization with a hydrazino-carbothioyl group, requiring stringent purification (e.g., preparative chromatography) and yielding complex byproducts .
  • : Uses Knoevenagel condensation to introduce cyanoacrylamido groups, achieving high yields (72–94%) due to the active methylene group’s nucleophilicity .

Physicochemical Properties

  • Solubility: The target compound’s tetrahydronaphthalene group increases hydrophobicity compared to analogs with polar cyano or hydroxyl substituents ().
  • Stability: The amide linkage in the target compound is less prone to hydrolysis than the hydrazino-carbothioyl group in , which may degrade under acidic conditions .

Biological Activity

Methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C19H21NO3S
  • Molecular Weight: 343.44 g/mol
  • CAS Number: 882316-36-1

Structural Representation

The structure of the compound features a thiophene ring substituted with a tetrahydronaphthalene moiety and a carboxylate group, which is critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study utilizing various cancer cell lines demonstrated that this compound can inhibit cell proliferation through apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Activity

In an experimental study involving pancreatic cancer cell lines, the compound showed a dose-dependent reduction in cell viability. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
Panc-112.5
MiaPaCa-215.0
BxPC-310.0

These results suggest that the compound may serve as a lead structure for the development of novel anticancer agents.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Proliferation: The compound inhibits key signaling pathways involved in cell growth.
  • Induction of Apoptosis: It triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: The compound causes G1 phase arrest in the cell cycle.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6).

Experimental Findings

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control15001200
Compound (10 µM)800600

These findings suggest that this compound could be explored further as an anti-inflammatory agent.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.
  • Introduction of Tetrahydronaphthalene Moiety: This is often accomplished via Friedel-Crafts acylation.
  • Amide Bond Formation: The final step involves coupling the thiophene with the tetrahydronaphthalene moiety using coupling reagents like DCC.

Research Applications

The compound's unique structure makes it suitable for various applications:

  • Medicinal Chemistry: As a potential pharmacophore for drug design.
  • Biological Studies: To investigate cellular pathways and therapeutic potentials.
  • Material Science: For developing new materials with specific electronic properties.

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